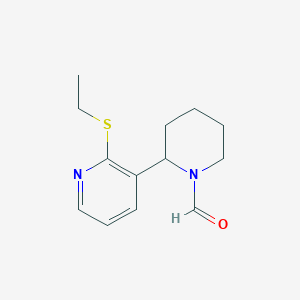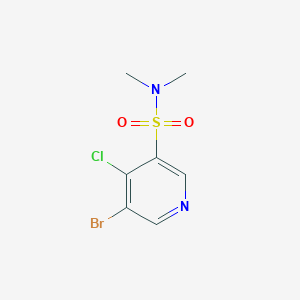
5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides. This compound is characterized by the presence of bromine, chlorine, and sulfonamide groups attached to a pyridine ring. Pyridine sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide typically involves the sulfonation of 5-Bromo-4-chloro-N,N-dimethylpyridine. This can be achieved by reacting the pyridine derivative with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine sulfonamides, while coupling reactions can produce biaryl derivatives.
科学研究应用
5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of enzyme inhibitors and receptor antagonists. Pyridine sulfonamides have shown activity against various targets, including kinases and proteases.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of sulfonamide derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
作用机制
The mechanism of action of 5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine and chlorine atoms may also contribute to the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has similar structural features but with a different substituent on the nitrogen atom.
5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: Another bromine and chlorine-containing compound with different functional groups and applications.
Uniqueness
5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide is unique due to its specific combination of bromine, chlorine, and sulfonamide groups on a pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
属性
分子式 |
C7H8BrClN2O2S |
|---|---|
分子量 |
299.57 g/mol |
IUPAC 名称 |
5-bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H8BrClN2O2S/c1-11(2)14(12,13)6-4-10-3-5(8)7(6)9/h3-4H,1-2H3 |
InChI 键 |
BBSPRASDKDNEAT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



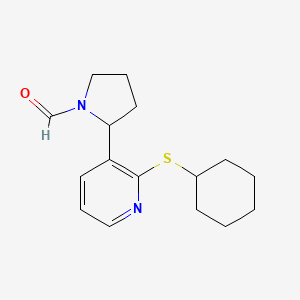
![1-Boc-1,7-diazaspiro[3.5]nonane Oxalate](/img/structure/B11815312.png)
![N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate](/img/structure/B11815318.png)


![2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B11815329.png)

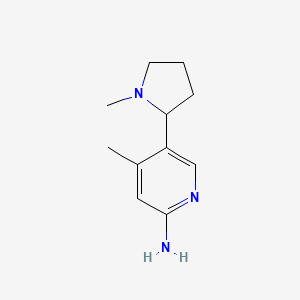
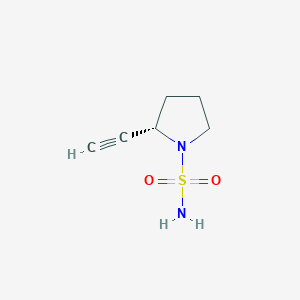
![tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B11815362.png)

![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B11815373.png)
